

# The Enzymatic Path to Leucrose: A Technical Guide to Synthesis from Sucrose

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## Compound of Interest

Compound Name: *Leucrose*

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**Leucrose**, a non-cariogenic sucrose isomer with the chemical structure  $\alpha$ -D-glucopyranosyl-(1  $\rightarrow$  5)-D-fructopyranose, is gaining significant attention as a potential sugar substitute in the food and pharmaceutical industries.[1][2] Its synthesis is efficiently achieved through enzymatic transglycosylation from the readily available and inexpensive substrate, sucrose. This technical guide provides a comprehensive overview of the core methodologies for the enzymatic synthesis of **leucrose**, focusing on the enzymes involved, detailed experimental protocols, and quantitative data to support process optimization.

## Core Principles of Leucrose Synthesis

The enzymatic conversion of sucrose to **leucrose** is primarily catalyzed by a class of enzymes known as glucansucrases (EC 2.4.1.5), which belong to the glycoside hydrolase family 70 (GH70).[3][4] These enzymes, such as dextranucrase and alternansucrase, cleave the glycosidic bond in sucrose, forming a covalent glucosyl-enzyme intermediate.[3] This intermediate can then transfer the glucosyl moiety to an acceptor molecule. In the synthesis of **leucrose**, fructose, which is either released from sucrose or added externally, acts as the acceptor.

The primary reaction pathway can be summarized as follows:

- **Enzyme-Sucrose Binding:** The glucansucrase enzyme binds to a sucrose molecule at its active site.

- **Glycosidic Bond Cleavage:** The  $\alpha$ -1,2 glycosidic bond in sucrose is cleaved, releasing fructose. A covalent  $\beta$ -glucosyl-enzyme intermediate is formed.
- **Glucosyl Transfer:** The glucosyl moiety is transferred from the enzyme to the C5 hydroxyl group of a fructose molecule (the acceptor), forming the  $\alpha$ -1,5 glycosidic bond characteristic of **leucrose**.

A competing reaction is the polymerization of the glucosyl units to form high-molecular-weight glucans, such as dextran. The yield of **leucrose** versus glucan is highly dependent on reaction conditions, particularly the concentrations of sucrose and fructose. High fructose concentrations favor the acceptor reaction, leading to higher **leucrose** yields.

## Key Enzymes in Leucrose Synthesis

Several microbial glucansucrases have been identified and utilized for **leucrose** production. The most prominent among these are:

- **Dextransucrase:** Produced by various species of *Leuconostoc*, particularly *Leuconostoc mesenteroides*. Dextransucrases primarily synthesize  $\alpha$ -1,6 linked dextrans but are efficient catalysts for **leucrose** formation in the presence of fructose.
- **Alternansucrase:** Produced by *Leuconostoc mesenteroides* NRRL B-1355, this enzyme synthesizes a glucan with alternating  $\alpha$ -1,6 and  $\alpha$ -1,3 linkages. Alternansucrase is also capable of producing **leucrose** and has been noted for its ability to further transfer glucosyl units to **leucrose**, forming novel oligosaccharides.
- **Sucrose Phosphorylase (EC 2.4.1.7):** While not a glucansucrase, sucrose phosphorylase can also be used in a multi-step process for synthesizing various oligosaccharides and could potentially be adapted for **leucrose** synthesis, although this is less common for direct **leucrose** production.

## Quantitative Data on Leucrose Synthesis

The efficiency of enzymatic **leucrose** synthesis is influenced by several factors, including the choice of enzyme, substrate concentrations, temperature, and pH. The following tables summarize key quantitative data from various studies.

Enzyme Source	Sucrose (M)	Fructose (M)	Temperature (°C)	pH	Leucrose Yield (%)	Reference
Streptococcus mutans Dextranucrase	0.5	1.0	30	-	~24.5	
Streptococcus mutans Dextranucrase	0.5	-	-	-	13.0	
Immobilized L. mesenteroides Dextranucrase	100 g/L	400 g/L	-	-	74 g/L (product concentration)	
$\alpha$ -(1-6)-glucosyl transferase	-	>100 mmoles per 1,000 I.U. of enzyme	265-310 K (-8 to 37 °C)	4.5-8.0	>50 (purity)	
Immobilized Dextranucrase	-	-	>40	4.0-6.5	~74 (conversion of sucrose)	

Enzyme	Km (mM)	kcat (s-1)	Reference
Free Dextranucrase	13.1	640	
Immobilized Dextranucrase	18.1	450	
Leuconostoc citreum ABK-1 Alternansucrase	32.2 ± 3.2	290 ± 12	

## Experimental Protocols

This section provides a synthesized, step-by-step methodology for the enzymatic production and purification of **leucrose** based on common practices reported in the literature.

### Enzyme Production and Purification

Objective: To produce and purify dextranucrase from *Leuconostoc mesenteroides*.

Materials:

- *Leuconostoc mesenteroides* NRRL B-512F constitutive mutant strain
- Growth medium (e.g., sucrose-free medium for constitutive mutants)
- Ultrafiltration system
- Dextran-based affinity chromatography resin (e.g., Sephadex G-200)
- Buffer solutions (e.g., sodium acetate buffer, pH 5.2-5.5)

Protocol:

- Fermentation: Culture the *Leuconostoc mesenteroides* strain in a suitable fermenter with a sucrose-free medium to produce dextranucrase. Using a constitutive mutant avoids the presence of dextran in the culture broth, simplifying purification.

- **Cell Removal:** After fermentation, remove the bacterial cells from the culture broth by centrifugation or microfiltration.
- **Enzyme Concentration:** Concentrate the cell-free supernatant containing the dextransucrase using an ultrafiltration system.
- **Affinity Chromatography:** Purify the concentrated enzyme solution using an affinity chromatography column packed with a dextran-based resin like Sephadex G-200. The dextransucrase will bind to the dextran matrix.
- **Elution:** Elute the bound enzyme from the column using a suitable buffer, collecting the fractions containing dextransucrase activity.
- **Activity Assay:** Determine the activity of the purified enzyme. One unit of dextransucrase activity is typically defined as the amount of enzyme that releases 1  $\mu\text{mol}$  of fructose per minute from sucrose.

## Enzyme Immobilization (Optional but Recommended for Continuous Processes)

**Objective:** To immobilize the purified dextransucrase for enhanced stability and reusability.

**Materials:**

- Purified dextransucrase
- Immobilization support (e.g., Sephadex G-200, alginate beads, amino-porous silica)
- Cross-linking agent (if required, e.g., glutaraldehyde)

**Protocol:**

- **Support Preparation:** Prepare the chosen support material according to the manufacturer's instructions.
- **Immobilization:**

- **Affinity Immobilization:** For dextran-based supports like Sephadex G-200, simply incubate the purified enzyme with the support material to allow for affinity binding.
- **Entrapment:** For alginate immobilization, mix the enzyme solution with a sodium alginate solution and extrude droplets into a calcium chloride solution to form beads, entrapping the enzyme.
- **Covalent Bonding:** For supports like amino-porous silica, activate the support with glutaraldehyde and then incubate with the enzyme solution to form covalent bonds.
- **Washing:** Wash the immobilized enzyme preparation thoroughly with buffer to remove any unbound enzyme.
- **Activity and Stability Assessment:** Determine the activity of the immobilized enzyme and assess its stability under various pH and temperature conditions. Immobilized dextranucrase has shown improved stability over a pH range of 4.0 to 6.5 and at temperatures above 40°C.

## Enzymatic Synthesis of Leucrose

Objective: To synthesize **leucrose** from sucrose and fructose using the prepared enzyme.

Materials:

- Purified or immobilized dextranucrase
- Sucrose
- Fructose
- Reaction buffer (e.g., sodium acetate buffer, pH 5.2-5.5)
- Bioreactor (batch or continuous)

Protocol:

- **Substrate Preparation:** Prepare a reaction mixture containing sucrose and fructose in the desired ratio in the reaction buffer. A high fructose-to-sucrose ratio is generally preferred to

maximize **leucrose** yield. For example, a substrate mixture of 0.5 M sucrose and 1.0 M fructose has been shown to be effective.

- Enzymatic Reaction:
  - Batch Reactor: Add the purified or immobilized enzyme to the substrate solution and incubate at a controlled temperature (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress over time (e.g., 24-120 hours) by taking samples for analysis.
  - Continuous Reactor: For immobilized enzyme, pack it into a column and continuously feed the substrate solution through the column at a controlled flow rate.
- Reaction Termination: Once the desired conversion is achieved, terminate the reaction. For soluble enzymes, this can be done by heat inactivation (e.g., boiling for 10 minutes). For immobilized enzymes, simply separate the enzyme from the reaction mixture.
- Product Analysis: Analyze the composition of the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentrations of **leucrose**, fructose, glucose, and any remaining sucrose.

## Purification of Leucrose

Objective: To purify **leucrose** from the final reaction mixture.

Materials:

- Reaction mixture containing **leucrose**
- Chromatography system
- Cation exchange resin (e.g., polystyrene sulfonate in the calcium form)
- Activated carbon (for decolorization, if necessary)

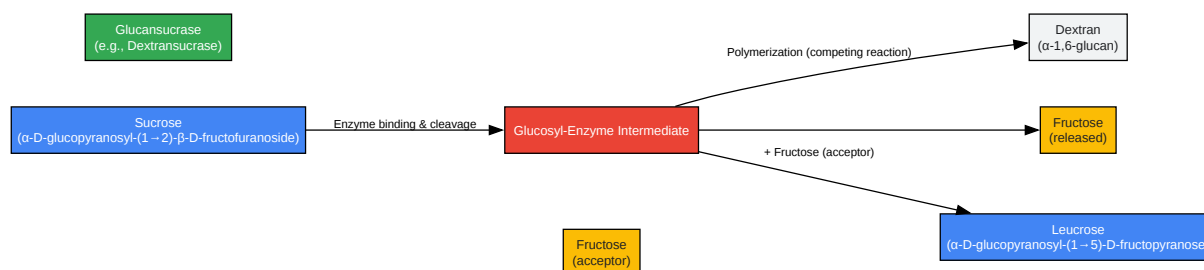
Protocol:

- Removal of Byproducts: The primary byproducts are dextrans and iso-malto-oligosaccharides. These can be at least partially separated.

- **Chromatographic Separation:** The most effective method for purifying **leucrose** is chromatography using a cation exchange resin in the calcium form. This method allows for the separation of **leucrose** from fructose and other oligosaccharides.
- **Fructose Recycling:** The separated fructose can be recycled back into the synthesis process, improving the overall economy of the production.
- **Decolorization and Concentration:** If necessary, the purified **leucrose** solution can be treated with activated carbon to remove any color impurities. The final solution is then concentrated and can be crystallized or spray-dried to obtain pure **leucrose** powder. A purity of at least 98% can be achieved through these methods.

## Visualizing the Process

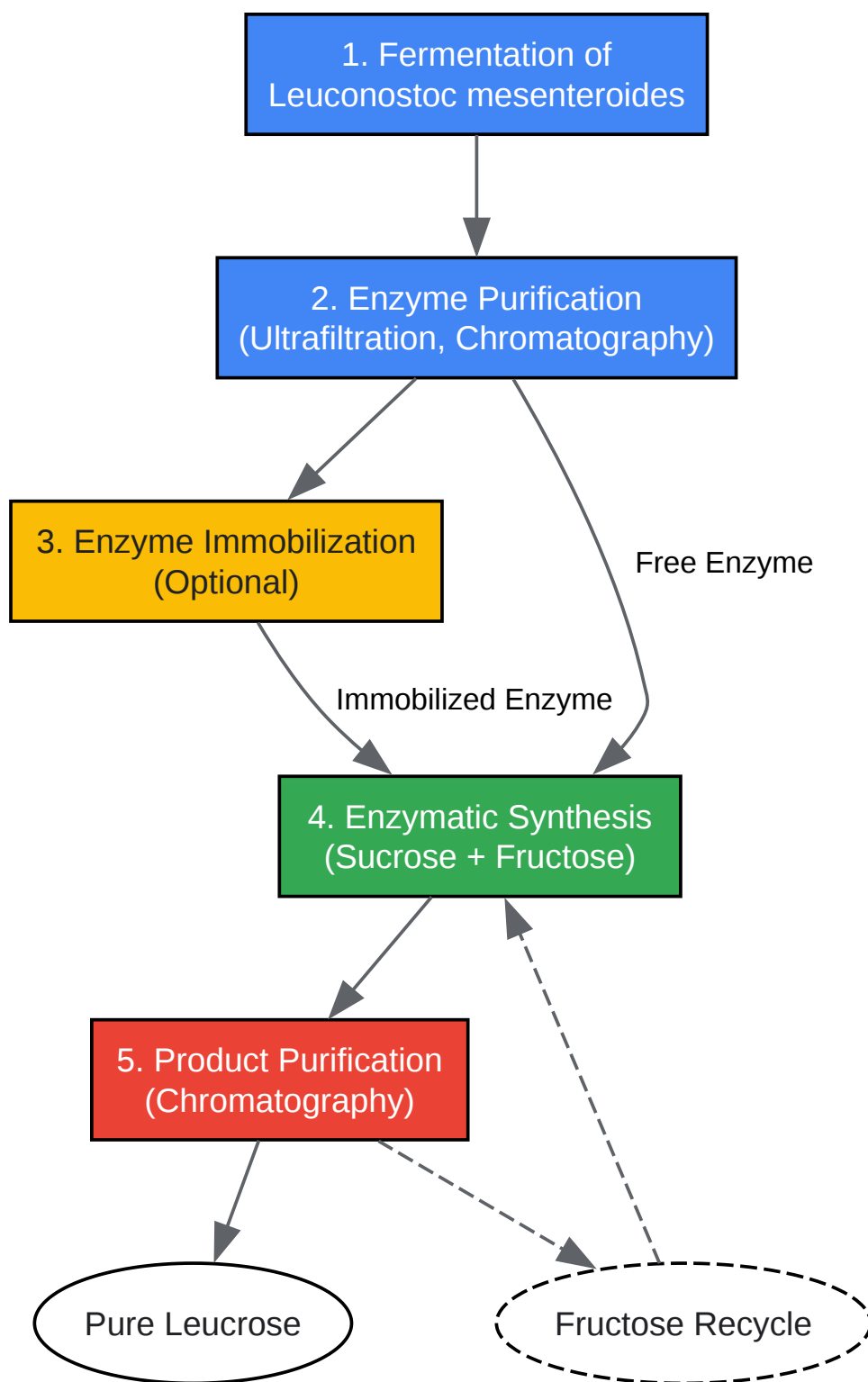
To better illustrate the concepts described, the following diagrams, generated using the DOT language, depict the enzymatic reaction pathway and a general experimental workflow.



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Caption: Enzymatic pathway for **leucrose** synthesis from sucrose.





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